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Compound of Interest

Compound Name: MHI-148

Cat. No.: B12499791

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Tumor-
Targeting Near-Infrared Dye

Introduction

MHI-148 is a heptamethine cyanine dye that has garnered significant interest within the
scientific community for its potent near-infrared (NIR) fluorescence and remarkable tumor-
targeting capabilities.[1][2][3] This intrinsic specificity for cancerous cells, coupled with its
favorable photophysical properties, positions MHI-148 as a promising agent for a range of
applications in oncology, including cancer detection, diagnosis, and as a vehicle for targeted
drug delivery.[1][4] This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and biological activity of MHI-148, with a focus on the
underlying mechanisms of its tumor selectivity. Detailed experimental protocols and visual
representations of key pathways are included to facilitate its application in research and drug
development.

Chemical Structure and Properties

MHI-148, also known as IR-808, is a complex organic molecule with the chemical formula
C42H52BrCIN204 and a molecular weight of 764.23 g/mol .[5] Its structure is characterized by
two indolenine rings linked by a heptamethine chain, a feature responsible for its near-infrared
absorption and emission. The presence of carboxylic acid groups enhances its solubility and
provides functional handles for conjugation to other molecules, such as chemotherapeutic
agents.[6]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12499791?utm_src=pdf-interest
https://www.benchchem.com/product/b12499791?utm_src=pdf-body
https://www.researchgate.net/figure/Design-and-synthesis-of-G-a-68-MHI-148-probe-a-Chemical-structure-of-MHI-148_fig1_323662445
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1140256/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108366/
https://www.benchchem.com/product/b12499791?utm_src=pdf-body
https://www.researchgate.net/figure/Design-and-synthesis-of-G-a-68-MHI-148-probe-a-Chemical-structure-of-MHI-148_fig1_323662445
https://www.researchgate.net/publication/263356479_Near-infrared_fluorescence_imaging_of_cancer_mediated_by_tumor_hypoxia_and_HIF1aOATPs_signaling_axis
https://www.benchchem.com/product/b12499791?utm_src=pdf-body
https://www.benchchem.com/product/b12499791?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article-abstract/16/10/2833/75026
https://www.researchgate.net/figure/Preferential-uptake-and-retention-of-MHI-148-dye-in-canine-tumors-A-Chemical-structure_fig1_267738001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12499791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Chemical Formula C42H52BrCIN204
Molecular Weight 764.23 g/mol

CAS Number 172971-76-5
Appearance Solid

Soluble in DMSO (= 10 mM), DMF (20 mg/ml),
Solubility and Ethanol (10 mg/ml). Limited solubility in
PBS (pH 7.2) (1 mg/ml).[7]

Store as a solid at -20°C for up to 3 years.
Storage and Stability Solutions in DMSO can be stored at -80°C for
up to 1 year.[3][5]

Excitation Maximum 782 nm[7]

Emission Maximum 808 nm([7]

Reported to be high, though specific quantitative
Quantum Yield values are not consistently available in the
y

reviewed literature.[5][8]

Reported to be high, characteristic of cyanine
dyes, but specific numerical values are not

Molar Extinction Coefficient _ _ _ _ _
consistently available in the reviewed literature.

[5]i8]

Biological Activity and Mechanism of Action

The most compelling characteristic of MHI-148 is its ability to selectively accumulate in tumor
cells while exhibiting minimal uptake by normal, healthy cells.[1][4] This tumor-specific targeting
is a critical attribute for its use in both diagnostic and therapeutic applications.

Tumor-Targeting and Cellular Uptake
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MHI-148 is readily taken up and retained by cancer cells, localizing primarily within the
mitochondria and lysosomes.[1][4][9] This selective accumulation is attributed to the
overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many
cancer cells, coupled with the hypoxic tumor microenvironment.[9][10] The uptake mechanism
Is believed to be mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1a)/OATPs signaling
axis.[10] In the low-oxygen environment characteristic of solid tumors, HIF-1a is stabilized,
leading to the upregulation of OATPs, which in turn facilitate the transport of MHI-148 into the
cancer cells.[10]
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Caption: Signaling pathway of MHI-148 uptake in cancer cells.

Cytotoxicity and Therapeutic Potential
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MHI-148 itself exhibits low cytotoxicity at concentrations effective for imaging.[1][9] However, its
tumor-targeting properties make it an excellent candidate for a drug delivery vehicle. When
conjugated with chemotherapeutic agents, such as paclitaxel (PTX), the resulting conjugate
(PTX-MHI) demonstrates enhanced anticancer efficacy compared to the drug alone.[9] The
targeted delivery of the cytotoxic payload to cancer cells minimizes systemic toxicity and
improves the therapeutic index.[9]

itative Biological

. Concentration/Dos
Assay Cell Line Result
e

Negligible toxicity
o HT-29 (Colon
Cell Viability (MTT) ) 0-1.5 uM (3 days) observed for MHI-148
Carcinoma)
alone.[9]

Negligible toxicity
o NIH3T3 (Normal
Cell Viability (MTT) ] 0-1.5 uM (3 days) observed for MHI-148
Fibroblast)
alone.[9]

Significant tumor

In Vivo Tumor Growth 2 mg/kg (PTX-MHI shrinkage observed
o HT-29 Xenograft ) )
Inhibition conjugate) compared to paclitaxel
alone.[9]

Maximum tumor
2 1 g/mouse (PTX- accumulation
MHI) observed at 12 hours

post-injection.[11]

In Vivo Biodistribution HT-29 Xenograft

Experimental Protocols
Synthesis and Purification of MHI-148

While a detailed, step-by-step synthesis protocol for MHI-148 is often cited as "previously
described" in the literature, a general methodology for the synthesis of heptamethine cyanine
dyes can be outlined.[12] The synthesis typically involves the condensation of an indolenine
precursor with a polymethine chain-containing intermediate.

General Synthesis Workflow:
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Caption: General workflow for the synthesis and purification of MHI-148.

Purification: Purification of MHI-148 is typically achieved through High-Performance Liquid
Chromatography (HPLC).[13] A common method for purifying cyanine dyes involves reversed-
phase HPLC using a C18 column with a gradient of acetonitrile in triethylammonium acetate
(TEAA) buffer.[8]

Detailed Purification Protocol (General for Cyanine Dyes):

Prepare Buffers:

o Low Salt Buffer (LSB): 25 mM TEAA, pH 8.0; 10% acetonitrile.
o High Salt Buffer (HSB): 1 M TEAA, pH 8.0; 10% acetonitrile.

e Column Preparation: Equilibrate a C18 HPLC column with LSB.

o Sample Injection: Dissolve the crude MHI-148 in a minimal amount of the mobile phase and
inject it into the HPLC system.

» Elution: Elute the sample using a linear gradient from LSB to HSB.

o Fraction Collection: Collect the fractions corresponding to the MHI-148 peak, which can be
monitored by its characteristic absorbance at approximately 780 nm.

o Desalting and Lyophilization: Desalt the collected fractions using a Sep-Pak C18 cartridge
and lyophilize to obtain the pure dye.[8]

In Vitro Cell Viability (MTT) Assay
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This protocol is adapted from a study evaluating the cytotoxicity of MHI-148 and its conjugates.

[9]

o Cell Seeding: Seed cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 1 x 104
cells/well and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of MHI-148 (e.g., 0.01,
0.05, 0.1, 0.5, and 1.5 uM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add 10 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

» Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Imaging

This protocol is based on studies performing near-infrared fluorescence imaging of tumors in
mouse models.[6]

« Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or
orthotopic tumor xenografts (e.g., HT-29).

e Dye Administration: Inject MHI-148 (e.g., 50 nmol/mouse) or its conjugate intravenously or
intraperitoneally.

e Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the
mice and perform whole-body imaging using an in vivo imaging system equipped with
appropriate filters for near-infrared fluorescence (excitation ~780 nm, emission ~810 nm).

» Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise
the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.
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Conclusion

MHI-148 is a versatile and powerful tool for cancer research and has the potential for
significant clinical impact. Its intrinsic tumor-targeting properties, mediated by the HIF-
1a/OATPs signaling axis, combined with its excellent near-infrared fluorescence
characteristics, make it an ideal candidate for developing advanced diagnostic and therapeutic
strategies against a variety of cancers. The information and protocols provided in this guide are
intended to equip researchers and drug development professionals with the necessary
knowledge to effectively utilize MHI-148 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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